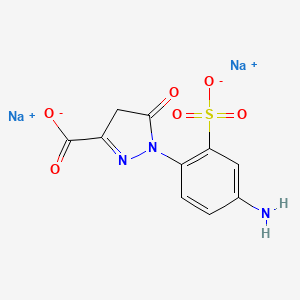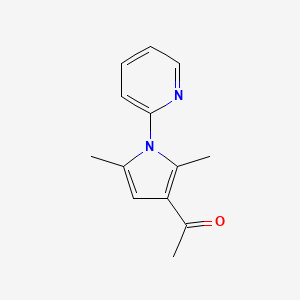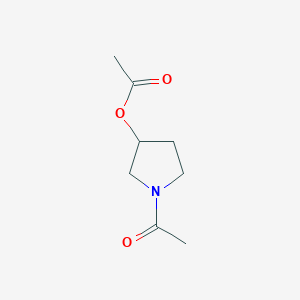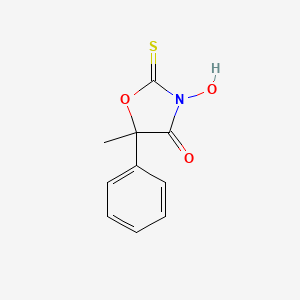
2,2'-Bis((dicyclohexylphosphino)methyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bis((dicyclohexylphosphino)methyl)-1,1’-biphenyl is a phosphine ligand commonly used in coordination chemistry and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis((dicyclohexylphosphino)methyl)-1,1’-biphenyl typically involves the reaction of 2,2’-dibromomethyl-1,1’-biphenyl with dicyclohexylphosphine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphine ligand.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis((dicyclohexylphosphino)methyl)-1,1’-biphenyl undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other groups.
Coordination: It forms coordination complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides or other nucleophiles are used.
Coordination: Transition metals like palladium, platinum, and nickel are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
2,2’-Bis((dicyclohexylphosphino)methyl)-1,1’-biphenyl is widely used in scientific research due to its versatility:
Chemistry: It is used as a ligand in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound is used in the study of enzyme mimetics and metalloproteins.
Medicine: It is explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2’-Bis((dicyclohexylphosphino)methyl)-1,1’-biphenyl involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation and cross-coupling. The phosphine ligands provide electronic and steric effects that enhance the reactivity and selectivity of the metal center.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(dicyclohexylphosphino)ethane
- Bis(dicyclohexylphosphino)methane
- Bis(diphenylphosphino)methane
Uniqueness
2,2’-Bis((dicyclohexylphosphino)methyl)-1,1’-biphenyl is unique due to its biphenyl backbone, which provides additional rigidity and steric bulk compared to other similar compounds. This structural feature enhances its ability to form stable complexes with transition metals and improves its performance in catalytic applications.
Properties
CAS No. |
192866-64-1 |
|---|---|
Molecular Formula |
C38H56P2 |
Molecular Weight |
574.8 g/mol |
IUPAC Name |
dicyclohexyl-[[2-[2-(dicyclohexylphosphanylmethyl)phenyl]phenyl]methyl]phosphane |
InChI |
InChI=1S/C38H56P2/c1-5-19-33(20-6-1)39(34-21-7-2-8-22-34)29-31-17-13-15-27-37(31)38-28-16-14-18-32(38)30-40(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h13-18,27-28,33-36H,1-12,19-26,29-30H2 |
InChI Key |
ATNDPFNEEGYBRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(CC2=CC=CC=C2C3=CC=CC=C3CP(C4CCCCC4)C5CCCCC5)C6CCCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5H-Oxazolo[3,2-A]pyridin-5-OL](/img/structure/B12890135.png)


![5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12890156.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B12890165.png)
![Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]-](/img/structure/B12890173.png)



![(s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol](/img/structure/B12890207.png)
